Robotnikinin

Beschreibung

Eigenschaften

IUPAC Name |

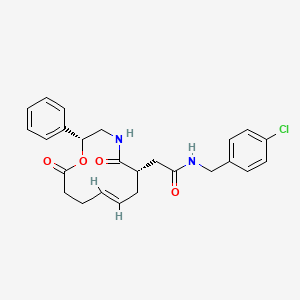

N-[(4-chlorophenyl)methyl]-2-[(2R,6S,8E)-5,12-dioxo-2-phenyl-1-oxa-4-azacyclododec-8-en-6-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27ClN2O4/c26-21-13-11-18(12-14-21)16-27-23(29)15-20-9-5-2-6-10-24(30)32-22(17-28-25(20)31)19-7-3-1-4-8-19/h1-5,7-8,11-14,20,22H,6,9-10,15-17H2,(H,27,29)(H,28,31)/b5-2+/t20-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRDSZZCLAHXSAE-BQIDRLATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC(CNC(=O)C(CC=C1)CC(=O)NCC2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1CC(=O)O[C@@H](CNC(=O)[C@@H](C/C=C1)CC(=O)NCC2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"Compound X" mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action: Osimertinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osimertinib (marketed as Tagrisso®) is a third-generation, oral, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) developed by AstraZeneca.[1] It represents a significant advancement in the precision treatment of non-small cell lung cancer (NSCLC).[2] Unlike its predecessors, osimertinib is uniquely designed to selectively target both the initial EGFR TKI-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which is the most common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[3][4][5] Its high selectivity for mutant forms of EGFR over the wild-type (WT) receptor minimizes off-target effects and improves its therapeutic index.[1][3]

Core Mechanism of Action

Osimertinib exerts its therapeutic effect by potently and selectively inhibiting the kinase activity of mutant EGFR. The core mechanism involves the formation of a covalent bond with a specific cysteine residue within the ATP-binding site of the receptor.

-

Target Specificity : The primary targets of osimertinib are sensitizing EGFR mutations (Exon 19 deletions and L858R) and the T790M resistance mutation.[4][5] The T790M mutation, known as the "gatekeeper" mutation, sterically hinders the binding of earlier-generation TKIs.[5] Osimertinib's structure is specifically engineered to accommodate this altered conformation.[3]

-

Covalent Inhibition : Osimertinib is a mono-anilino-pyrimidine compound that functions as an irreversible inhibitor.[3] It forms a covalent bond with the cysteine-797 (C797) residue in the ATP-binding pocket of the EGFR kinase domain.[2][3] This irreversible binding permanently blocks the catalytic activity of the receptor by preventing ATP from binding, thereby shutting down downstream signaling.[2]

-

Selectivity over Wild-Type EGFR : Preclinical studies have demonstrated that osimertinib has a significantly higher affinity for mutant EGFR compared to WT-EGFR.[1] For instance, it is approximately 200 times more potent for EGFR with the L858R/T790M mutation than for WT-EGFR in vitro.[1][6] This selectivity is crucial for reducing the dose-limiting toxicities commonly associated with non-selective EGFR inhibition, such as rash and diarrhea.[1]

Inhibition of Downstream Signaling Pathways

The EGFR signaling network is a critical regulator of cellular processes, including proliferation, survival, and differentiation.[7] In NSCLC, activating mutations in EGFR lead to its constitutive, ligand-independent activation, resulting in uncontrolled downstream signaling. Osimertinib's inhibition of the mutant receptor effectively blocks these aberrant signals.

The two primary pro-oncogenic pathways downstream of EGFR are:

-

RAS-RAF-MEK-ERK (MAPK) Pathway : This pathway is a major driver of cell proliferation.[8]

-

PI3K-AKT-mTOR Pathway : This cascade is central to promoting cell growth, survival, and metabolism, while also inhibiting apoptosis.[8]

By blocking EGFR autophosphorylation, osimertinib prevents the recruitment and activation of adaptor proteins like Grb2 and Shc, which are necessary to initiate these cascades.[7][8] This leads to the inhibition of tumor cell proliferation and the induction of apoptosis.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 3. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]

- 5. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Compound X: A Novel JAK2 Inhibitor

This whitepaper provides a comprehensive overview of the discovery, synthesis, and mechanism of action of Compound X, a novel and selective inhibitor of Janus Kinase 2 (JAK2). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the JAK-STAT signaling pathway.

Introduction

Compound X is a potent and selective small molecule inhibitor of JAK2, a non-receptor tyrosine kinase that plays a pivotal role in the signaling of several cytokines and growth factors. Dysregulation of the JAK2-STAT pathway is implicated in the pathophysiology of various myeloproliferative neoplasms (MPNs) and inflammatory diseases. Compound X was identified through a high-throughput screening campaign followed by structure-activity relationship (SAR) optimization to improve its potency, selectivity, and pharmacokinetic properties.

Discovery of Compound X

The discovery of Compound X was initiated with a high-throughput screening of an in-house library of over 500,000 small molecules against the purified kinase domain of JAK2. The initial hits were then subjected to a series of secondary assays to confirm their activity and assess their selectivity against other JAK family kinases (JAK1, JAK3, and TYK2). A promising pyrazolopyrimidine scaffold was identified and selected for further chemical optimization.

An extensive medicinal chemistry program was undertaken to improve the potency and selectivity of the initial hit. This involved the synthesis and evaluation of several hundred analogs, leading to the identification of Compound X. Compound X exhibited excellent potency against JAK2, a favorable selectivity profile, and desirable drug-like properties.

Synthesis of Compound X

The synthesis of Compound X is achieved through a convergent, multi-step process. The key steps involve the construction of the pyrazolopyrimidine core followed by the introduction of the side chains.

Experimental Protocol: Synthesis of Compound X

-

Step 1: Synthesis of the Pyrazolopyrimidine Core

-

To a solution of 4,6-dichloro-2-(methylthio)pyrimidine (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).

-

Reflux the mixture for 4 hours.

-

Cool the reaction to room temperature and add N,N-dimethylformamide dimethyl acetal (1.5 eq).

-

Heat the mixture to 80°C for 12 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pyrazolo[3,4-d]pyrimidine core.

-

-

Step 2: Suzuki Coupling

-

To a solution of the pyrazolo[3,4-d]pyrimidine core (1.0 eq) and (4-(trifluoromethyl)phenyl)boronic acid (1.2 eq) in a 2:1 mixture of 1,4-dioxane and water, add sodium carbonate (2.0 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Degas the mixture with argon for 15 minutes.

-

Heat the reaction to 90°C for 16 hours.

-

Cool to room temperature and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the coupled product.

-

-

Step 3: Final Amine Substitution

-

To a solution of the coupled product (1.0 eq) in N,N-dimethylformamide, add (R)-3-aminopiperidine dihydrochloride (1.5 eq) and diisopropylethylamine (3.0 eq).

-

Heat the reaction to 100°C for 24 hours.

-

Cool to room temperature and dilute with water.

-

Extract with ethyl acetate.

-

Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by preparative HPLC to afford Compound X as a white solid.

-

Mechanism of Action

Compound X is an ATP-competitive inhibitor of the JAK2 kinase. By binding to the ATP-binding pocket of the JAK2 kinase domain, Compound X prevents the phosphorylation and activation of downstream STAT (Signal Transducer and Activator of Transcription) proteins. This blockade of the JAK-STAT signaling pathway leads to the inhibition of gene transcription involved in cell proliferation, differentiation, and inflammation.

Signaling Pathway of JAK2 Inhibition by Compound X

Caption: Inhibition of the JAK-STAT signaling pathway by Compound X.

Quantitative Data

The following tables summarize the in vitro and in vivo properties of Compound X.

Table 1: In Vitro Potency and Selectivity of Compound X

| Target | IC50 (nM) |

| JAK2 | 1.5 |

| JAK1 | 25 |

| JAK3 | 150 |

| TYK2 | 75 |

Table 2: In Vitro ADME Properties of Compound X

| Parameter | Value |

| Human Liver Microsomal Stability (t1/2, min) | > 60 |

| Caco-2 Permeability (Papp, A-B) (10^-6 cm/s) | 15 |

| Plasma Protein Binding (%) | 98 |

Table 3: In Vivo Pharmacokinetic Properties of Compound X in Rats (10 mg/kg, PO)

| Parameter | Value |

| Cmax (ng/mL) | 850 |

| Tmax (h) | 1.0 |

| AUC (0-inf) (ng*h/mL) | 4200 |

| Bioavailability (%) | 45 |

Experimental Protocols

Experimental Protocol: JAK2 Kinase Assay

-

Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

-

Add recombinant human JAK2 enzyme to the reaction buffer.

-

Add varying concentrations of Compound X or DMSO (vehicle control) to the enzyme mixture and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding ATP and a fluorescently labeled peptide substrate.

-

Incubate the reaction for 60 minutes at room temperature.

-

Stop the reaction by adding a solution of EDTA.

-

Measure the amount of phosphorylated peptide using a suitable fluorescence plate reader.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Experimental Workflow: High-Throughput Screening for JAK2 Inhibitors

Caption: High-throughput screening workflow for the identification of JAK2 inhibitors.

Conclusion

Compound X is a novel, potent, and selective inhibitor of JAK2 with a promising preclinical profile. Its well-defined mechanism of action, favorable pharmacokinetic properties, and demonstrated in vivo efficacy make it a strong candidate for further development as a therapeutic agent for the treatment of myeloproliferative neoplasms and other JAK2-mediated diseases. Further studies are underway to evaluate the safety and efficacy of Compound X in clinical settings.

"Compound X" biological function and pathways

An In-depth Technical Guide to the Biological Function and Pathways of Compound X

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Compound X is a potent, selective, and orally active antagonist of the Protease-Activated Receptor-1 (PAR-1), a G-protein coupled receptor that serves as the primary receptor for thrombin on human platelets.[1][2][3][4] By competitively and reversibly inhibiting the PAR-1 pathway, Compound X effectively blocks thrombin-mediated platelet aggregation, a critical step in the pathophysiology of atherothrombosis.[1][5][6] This document provides a comprehensive overview of the molecular mechanism, signaling pathways, pharmacological properties, and key experimental methodologies associated with Compound X. It is intended to serve as a technical resource for researchers engaged in cardiovascular drug discovery and development.

Mechanism of Action

Compound X exerts its antiplatelet effect through the specific and reversible antagonism of PAR-1, also known as the thrombin receptor.[1][7] Thrombin, a serine protease, is the most potent activator of platelets.[5] It activates PAR-1 by cleaving the receptor's extracellular N-terminus, which unmasks a new N-terminal sequence that acts as a "tethered ligand."[6] This tethered ligand then binds to the receptor's extracellular loop 2, inducing a conformational change that triggers intracellular G-protein signaling and subsequent platelet activation.[6]

Compound X is a competitive inhibitor that binds to the PAR-1 ligand binding pocket, thereby preventing the tethered ligand from activating the receptor.[6][8] This antagonism is highly selective; Compound X does not inhibit platelet aggregation induced by other agonists such as adenosine diphosphate (ADP), collagen, or thromboxane mimetics, indicating its specific action on the PAR-1 pathway.[1][7]

Signaling Pathways

The activation of PAR-1 initiates a complex signaling cascade that culminates in platelet shape change, granule secretion, and aggregation. As a G-protein coupled receptor, PAR-1 couples to multiple G-protein families, primarily Gαq and Gα12/13, to mediate its effects.

PAR-1 Signaling Cascade

-

Activation: Thrombin cleaves the PAR-1 N-terminus.

-

G-Protein Coupling: The activated receptor engages intracellular G-proteins.

-

Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase C-β (PLCβ). PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates protein kinase C (PKC). The resulting increase in intracellular calcium and PKC activation are crucial for platelet granule secretion and the conformational activation of the integrin αIIbβ3, which is necessary for platelet aggregation.

-

Gα12/13 Pathway: Activation of Gα12/13 stimulates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. RhoA, in turn, activates Rho-kinase (ROCK), which promotes the phosphorylation of myosin light chain, a key event in platelet shape change.

-

-

Inhibition by Compound X: Compound X binds to PAR-1 and prevents the initial conformational change, thereby blocking all downstream signaling events originating from thrombin-mediated receptor activation.

Visualization of PAR-1 Signaling Pathway

Quantitative Pharmacological Data

The potency and pharmacokinetic profile of Compound X have been characterized through various in vitro and in vivo studies.

Table 1: In Vitro Activity of Compound X

| Parameter | Value | Description | Reference |

| Kᵢ (PAR-1) | 8.1 nM | Inhibition constant for binding to the PAR-1 receptor. | [1][2][3][4] |

| IC₅₀ (Thrombin) | 47 nM | Concentration causing 50% inhibition of thrombin-induced platelet aggregation. | [1] |

| IC₅₀ (haTRAP) | 25 nM | Concentration causing 50% inhibition of human thrombin receptor-activating peptide-induced platelet aggregation. | [1] |

| IC₅₀ (Ca²⁺ Flux) | 64 nM | Concentration causing 50% inhibition of haTRAP-induced calcium mobilization in HEK293 cells. | [3] |

Table 2: Pharmacokinetic Properties of Compound X

| Parameter | Value | Description | Reference |

| Tₘₐₓ | ~1.0 - 1.75 hours | Time to reach maximum plasma concentration after oral administration. | [9] |

| Half-life (t₁/₂) | 159 - 366 hours | The effective half-life is 3-4 days, with a long terminal elimination phase. | [5][9] |

| Metabolism | Hepatic | Primarily metabolized by CYP3A4 and CYP2J2 enzymes. | [5] |

| Excretion | Fecal | Primarily eliminated through feces. | [5] |

| Oral Bioavailability | 86% (Monkey) | Percentage of the oral dose that reaches systemic circulation. | [3] |

| Platelet Inhibition | ≥80% | Inhibition of TRAP-induced aggregation achieved within one week at the recommended clinical dose. | [5] |

Key Experimental Protocols

The following sections detail standardized protocols for assessing the activity of PAR-1 antagonists like Compound X.

Protocol: PAR-1 Radioligand Binding Assay

This assay quantifies the affinity (Kᵢ) of a test compound for the PAR-1 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cell membranes expressing human PAR-1.

-

Radioligand (e.g., [³H]-labeled PAR-1 antagonist).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl.

-

Test compound (Compound X) at various concentrations.

-

Non-specific binding control (a high concentration of an unlabeled PAR-1 antagonist).

-

96-well plates, glass fiber filters (GF/C, pre-soaked in 0.3% PEI), and a cell harvester.

-

Scintillation cocktail and a microplate scintillation counter.

Procedure:

-

Membrane Preparation: Thaw PAR-1 expressing membrane aliquots on ice and resuspend in assay buffer to a final protein concentration of 50-120 µ g/well .[8]

-

Assay Setup: In a 96-well plate, combine:

-

150 µL of membrane suspension.

-

50 µL of test compound (Compound X) dilutions or control.

-

50 µL of radioligand at a fixed concentration (near its Kₔ).[8]

-

-

Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation to reach binding equilibrium.[8]

-

Filtration: Terminate the reaction by rapid vacuum filtration through the GF/C filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[8]

-

Washing: Wash the filters four times with ice-cold wash buffer to remove unbound radioactivity.[8]

-

Counting: Dry the filters, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.[8]

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of Compound X from the competition curve and convert it to a Kᵢ value using the Cheng-Prusoff equation.

Protocol: TRAP-Induced Platelet Aggregation Assay

This functional assay measures the ability of Compound X to inhibit platelet aggregation stimulated by the PAR-1 specific agonist, Thrombin Receptor-Activating Peptide (TRAP).

Materials:

-

Freshly drawn human whole blood (anticoagulated with sodium citrate).

-

TRAP-6 (Thrombin Receptor-Activating Peptide-6) agonist solution (e.g., 1 mM stock).[10]

-

Test compound (Compound X) at various concentrations.

-

Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).

-

Optical aggregometer with cuvettes and stir bars.

-

37°C water bath or heating block.

Procedure:

-

PRP/PPP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g for 15 minutes) to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 20 minutes) to obtain PPP.[10]

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to 200-300 x 10⁹/L using PPP. Let the adjusted PRP rest for 30 minutes at room temperature.[10]

-

Aggregometer Calibration: Calibrate the aggregometer by setting 0% aggregation with a cuvette of PRP and 100% aggregation with a cuvette of PPP.[10]

-

Assay:

-

Measurement: Record the change in light transmission for at least 5 minutes. The maximum aggregation percentage is determined.[10]

-

Data Analysis: Construct a dose-response curve by plotting the percent inhibition of aggregation against the concentration of Compound X to determine the IC₅₀ value.

Visualization of Experimental Workflow

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. apexbt.com [apexbt.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Vorapaxar (MK-5348) | PAR-1 Antagonist | Antiplatelet | TargetMol [targetmol.com]

- 5. Vorapaxar: Targeting a Novel Antiplatelet Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro pharmacological characterization of vorapaxar, a novel platelet thrombin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Pharmacokinetics of the novel PAR-1 antagonist vorapaxar in patients with hepatic impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. haemochrom.de [haemochrom.de]

An In-depth Technical Guide to the Solubility and Stability of Compound X (Imatinib)

This technical guide provides a comprehensive overview of the solubility and stability of Compound X, a potent tyrosine kinase inhibitor. For the purposes of this guide, "Compound X" will be represented by the well-characterized molecule, Imatinib. The information herein is intended for researchers, scientists, and drug development professionals, offering detailed data and experimental protocols to support further research and formulation development.

Solubility Data

The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, and overall bioavailability. The solubility of Imatinib has been characterized in various aqueous and organic solvents.

Table 1: Solubility of Imatinib Mesylate in Various Solvents

| Solvent | Solubility (mg/mL) | Conditions |

| Phosphate Buffered Saline (PBS) | ~ 2 | pH 7.2 |

| Dimethyl Sulfoxide (DMSO) | 14 - 23 | 25°C |

| Dimethyl Formamide (DMF) | 10 | - |

| Ethanol | 0.2 | - |

| Water | Very soluble | pH < 5.5 |

| Water | Insoluble | - |

| Methanol | Freely soluble | - |

| n-Octanol | Insoluble | - |

| Acetone | Insoluble | - |

| Acetonitrile | Insoluble | - |

Data compiled from multiple sources.[1][2][3][4][5][6]

Stability Data

Understanding the stability of a drug substance is crucial for ensuring its safety, efficacy, and shelf-life. Imatinib has been subjected to various stress conditions to evaluate its degradation pathways.

Table 2: Stability of Imatinib Under Various Conditions

| Condition | Observation |

| Solid State | |

| Crystalline Solid (-20°C) | Stable for at least 4 years.[1] |

| Amorphous Solid (25°C, 60% RH) | High stability, suitable for solid dosage forms.[7] |

| Solution | |

| Aqueous Solution (PBS, pH 7.2) | Not recommended to store for more than one day.[1][2] |

| Plasma (-20°C) | Stable for at least 30 days and through three freeze-thaw cycles.[8] |

| Forced Degradation | |

| Thermal (40°C) | Good thermal stability for at least 1 week (<7% degradation).[9] |

| High Humidity (>90%) | Stable for at least 2 consecutive days.[9] |

| Neutral pH (Hydrolysis) | Stable.[10] |

| Acidic and Alkaline (Hydrolysis) | Degrades into 4-methyl-N3-(4-pyridin-3-yl-pyrimidyn-2-yl)-benzene-1,3-diamine and 4-(4-methyl-piperazin-1-ylmethyl)-benzoic acid.[10] |

| Oxidative | Degrades into various oxidized forms.[10] |

| Photolytic | Practically photostable.[10] |

Experimental Protocols

Detailed methodologies are essential for reproducing experimental results and developing new analytical methods.

3.1. Equilibrium Solubility Determination (BCS Classification)

This protocol outlines a general procedure for determining the equilibrium solubility of an active pharmaceutical ingredient (API) for Biopharmaceutics Classification System (BCS) purposes.[11]

-

Preparation of Media : Prepare aqueous buffer solutions at a minimum of three pH values within the range of 1.2 to 6.8 (e.g., pH 1.2, 4.5, and 6.8) at 37 ± 1 °C.[11]

-

API Addition : Add an excess amount of the API to a known volume of the prepared media in a suitable vessel. The amount should be sufficient to ensure that a saturated solution is achieved and that solid API remains after equilibrium.

-

Equilibration : Agitate the mixture at a constant temperature of 37 ± 1 °C for a sufficient period to reach equilibrium. Preliminary studies are recommended to determine the time required to reach equilibrium.

-

Sampling and Separation : Withdraw a sample of the supernatant. Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification : Analyze the concentration of the dissolved API in the clear supernatant using a validated analytical method, such as HPLC-UV.

-

Data Analysis : Determine the solubility at each pH. An API is considered highly soluble if the highest single therapeutic dose is soluble in 250 mL or less of aqueous media over the pH range of 1.2–6.8.[11]

3.2. Stability-Indicating HPLC Method

This protocol describes a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of Imatinib and its degradation products.[9][12][13][14][15]

-

Chromatographic System :

-

Sample Preparation for Forced Degradation Studies :

-

Acidic Hydrolysis : Dissolve the drug in 0.1 N HCl and heat. Neutralize with 0.1 N NaOH before injection.[14]

-

Alkaline Hydrolysis : Dissolve the drug in 0.1 N NaOH and heat. Neutralize with 0.1 N HCl before injection.[14]

-

Oxidative Degradation : Treat the drug solution with hydrogen peroxide.

-

Thermal Degradation : Heat a solid or solution sample of the drug.

-

Photodegradation : Expose a drug solution to UV light.

-

-

Analysis : Inject the prepared samples into the HPLC system and monitor for the appearance of degradation peaks and the decrease in the main drug peak area. The method is considered stability-indicating if the degradation products are well-resolved from the parent drug peak.

Visualizations

4.1. Signaling Pathway

Imatinib is a tyrosine kinase inhibitor that primarily targets the BCR-ABL fusion protein, which is characteristic of Chronic Myeloid Leukemia (CML).[16][17][18] By binding to the ATP-binding site of BCR-ABL, Imatinib prevents the phosphorylation of downstream substrates, thereby inhibiting cellular proliferation and inducing apoptosis in cancer cells.[17][19] The diagram below illustrates this mechanism of action and the key downstream pathways affected.[20]

Caption: Mechanism of action of Imatinib (Compound X) in inhibiting the BCR-ABL signaling pathway.

4.2. Experimental Workflow

The following diagram outlines a typical workflow for assessing the stability of a drug substance under forced degradation conditions using HPLC.

Caption: Workflow for forced degradation stability testing of Imatinib (Compound X).

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. selleckchem.com [selleckchem.com]

- 4. Imatinib | C29H31N7O | CID 5291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Imatinib Mesylate | C30H35N7O4S | CID 123596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Molecular Mobility and Stability Studies of Amorphous Imatinib Mesylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quantitative determination of imatinib stability under various stress conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of imatinib mesylate degradation products obtained under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 12. Forced degradation and stability indicating studies of imatinib tablet [wisdomlib.org]

- 13. researchgate.net [researchgate.net]

- 14. actascientific.com [actascientific.com]

- 15. impactfactor.org [impactfactor.org]

- 16. ClinPGx [clinpgx.org]

- 17. droracle.ai [droracle.ai]

- 18. go.drugbank.com [go.drugbank.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Compound X: A Preclinical Profile of a Novel Kinase Inhibitor for Oncology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound X is a novel, potent, and selective small molecule inhibitor of Kinase Y, a key enzyme implicated in the pathogenesis of various solid tumors. Dysregulation of the Kinase Y signaling pathway is a known driver of tumor cell proliferation, survival, and metastasis. This document provides a comprehensive overview of the preclinical data for Compound X, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and safety assessment. The data presented herein support the advancement of Compound X into clinical development as a promising new therapeutic agent for cancer.

Mechanism of Action

Compound X exerts its anti-tumor effects through the targeted inhibition of Kinase Y. By binding to the ATP-binding pocket of Kinase Y, Compound X blocks the downstream signaling cascade that promotes unregulated cell growth.

Signaling Pathway

The Kinase Y signaling pathway is a critical regulator of cell proliferation and survival. Upon activation by upstream signals, Kinase Y phosphorylates and activates a series of downstream effector proteins, ultimately leading to the transcription of genes involved in cell cycle progression and apoptosis resistance.

Figure 1: Simplified Kinase Y Signaling Pathway and the inhibitory action of Compound X.

In Vitro Efficacy

The in vitro activity of Compound X was evaluated in a panel of human cancer cell lines.

Data Summary

| Cell Line | Cancer Type | IC50 (nM) |

| HCT116 | Colon | 15 |

| A549 | Lung | 25 |

| MDA-MB-231 | Breast | 40 |

| PC-3 | Prostate | 55 |

Table 1: In Vitro Cell Viability (IC50) of Compound X

Experimental Protocols

Cell Viability Assay:

-

Cell Culture: Human cancer cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Compound Treatment: Cells were seeded in 96-well plates and treated with increasing concentrations of Compound X for 72 hours.

-

Viability Assessment: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.[1]

-

Data Analysis: IC50 values were calculated using a four-parameter logistic curve fit in GraphPad Prism.

In Vivo Efficacy

The anti-tumor efficacy of Compound X was evaluated in a xenograft mouse model.

Data Summary

| Treatment Group | Dose (mg/kg, QD) | Tumor Growth Inhibition (%) |

| Vehicle | - | 0 |

| Compound X | 10 | 45 |

| Compound X | 30 | 78 |

| Standard of Care | 20 | 65 |

Table 2: In Vivo Efficacy of Compound X in HCT116 Xenograft Model

Experimental Protocols

Xenograft Model Study:

-

Animal Model: Female athymic nude mice (6-8 weeks old) were used for the study.

-

Tumor Implantation: HCT116 cells were implanted subcutaneously into the right flank of each mouse.

-

Treatment: When tumors reached an average volume of 100-150 mm³, mice were randomized into treatment groups and dosed orally, once daily (QD), for 21 days.

-

Efficacy Endpoint: Tumor volume was measured twice weekly. The study endpoint was a tumor volume of 2000 mm³ or signs of morbidity.

-

Data Analysis: Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle group.

Figure 2: Workflow for the In Vivo Efficacy Study.

ADME & Toxicology

A summary of the Absorption, Distribution, Metabolism, Excretion (ADME), and toxicology profile of Compound X is provided below.

Data Summary

| Parameter | Value |

| Pharmacokinetics (Mouse) | |

| Bioavailability (F%) | 45 |

| Cmax (µM) @ 30 mg/kg | 2.5 |

| Tmax (h) | 1.0 |

| Half-life (t½, h) | 4.2 |

| In Vitro Safety | |

| hERG IC50 (µM) | > 30 |

| Ames Test | Negative |

| In Vivo Toxicology (Rodent) | |

| Maximum Tolerated Dose (MTD) | 100 mg/kg |

Table 3: ADME and Toxicology Profile of Compound X

Experimental Protocols

Pharmacokinetic Study:

-

Dosing: Compound X was administered to mice via oral gavage and intravenous injection.

-

Sample Collection: Blood samples were collected at various time points post-dosing.

-

Analysis: Plasma concentrations of Compound X were determined by LC-MS/MS.

-

Parameter Calculation: Pharmacokinetic parameters were calculated using non-compartmental analysis.

hERG Assay:

-

Method: The effect of Compound X on the hERG potassium channel was assessed using an automated patch-clamp assay in HEK293 cells stably expressing the hERG channel.

-

Analysis: The concentration-response curve was used to determine the IC50 value.

Ames Test:

-

Strains: The mutagenic potential of Compound X was evaluated using various strains of Salmonella typhimurium with and without metabolic activation (S9).

-

Analysis: A significant increase in the number of revertant colonies compared to the negative control was considered a positive result.

Maximum Tolerated Dose (MTD) Study:

-

Dosing: Increasing doses of Compound X were administered daily to rodents for 7 days.

-

Monitoring: Animals were monitored for clinical signs of toxicity, body weight changes, and mortality.

-

MTD Definition: The MTD was defined as the highest dose that did not cause significant toxicity or more than 10% body weight loss.[2]

Conclusion

The preclinical data for Compound X demonstrate a promising profile of a potent and selective Kinase Y inhibitor. It exhibits significant anti-tumor activity in both in vitro and in vivo models. The ADME and toxicology studies suggest a favorable pharmacokinetic and safety profile, supporting its further development. These findings warrant the initiation of IND-enabling studies to advance Compound X into clinical trials for the treatment of solid tumors.

References

- 1. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.com.cn]

- 2. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unveiling the Molecular Targets of "Compound X": A Technical Guide to Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies and experimental protocols for the identification and validation of the molecular target(s) of a bioactive small molecule, referred to herein as "Compound X." This document is intended to serve as a practical resource for researchers and scientists engaged in drug discovery and development, offering detailed procedural insights and data interpretation frameworks.

Introduction to Target Identification and Validation

The successful development of a novel therapeutic agent hinges on a thorough understanding of its mechanism of action, a critical component of which is the identification of its molecular target(s). Target identification is the process of elucidating the specific biomolecules, typically proteins, that a drug candidate interacts with to exert its pharmacological effect. Following identification, target validation is essential to confirm that modulation of this target is indeed responsible for the observed therapeutic phenotype and is relevant to the disease pathophysiology.[1] A rigorous and multi-faceted approach to target identification and validation is paramount to mitigate the risk of late-stage clinical failures and to build a robust biological rationale for a drug development program.

This guide will detail a strategic workflow for the target deconvolution of "Compound X," encompassing both biochemical and genetic approaches. We will explore state-of-the-art techniques, provide detailed experimental protocols, and illustrate data presentation and visualization methods to facilitate a clear and comprehensive understanding of the target identification and validation cascade.

Target Identification: Pinpointing the Molecular Interactors of Compound X

The initial phase of understanding the mechanism of action of Compound X is to identify its direct binding partners within the complex cellular environment. A variety of powerful techniques can be employed for this purpose, with chemical proteomics being a particularly effective strategy.[2][3][4]

Chemical Proteomics Approaches

Chemical proteomics utilizes a compound-centric approach to capture and identify protein targets from complex biological samples.[3] This is often achieved through affinity-based methods, where a modified version of the bioactive compound is used as "bait" to fish out its interacting proteins.

Affinity Chromatography: This classical and robust technique involves immobilizing a derivative of Compound X onto a solid support matrix.[5][6] A cellular lysate is then passed over this matrix, allowing proteins that bind to Compound X to be captured. After washing away non-specific binders, the target proteins are eluted and subsequently identified by mass spectrometry.[5][6] Photo-affinity chromatography is an advanced variation that incorporates a photo-reactive group onto the compound, enabling covalent cross-linking to the target upon UV light exposure, which can help to capture transient or weak interactions.[7]

Mass Spectrometry-Based Proteomics: Mass spectrometry (MS) is the cornerstone of modern target identification, enabling the high-throughput and sensitive identification and quantification of proteins.[8][9] In a typical "bottom-up" proteomics workflow, the protein mixture eluted from the affinity chromatography column is digested into smaller peptides, which are then separated and analyzed by the mass spectrometer.[10] The resulting peptide mass fingerprints and fragmentation patterns are used to identify the corresponding proteins by searching against protein sequence databases.

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying direct target engagement in a cellular context.[11][12] It is based on the principle that the binding of a ligand, such as Compound X, can stabilize its target protein, leading to an increase in its thermal stability.[11] In a CETSA experiment, cells are treated with Compound X and then subjected to a temperature gradient. The soluble fraction of the target protein at each temperature is then quantified, typically by Western blotting or mass spectrometry. A shift in the melting curve of a protein in the presence of Compound X provides strong evidence of direct binding.[2][11]

Target Validation: Confirming the Biological Relevance of the Identified Target

Once a putative target for Compound X has been identified, the next critical step is to validate its role in the compound's observed biological effects. Target validation aims to establish a causal link between the modulation of the identified target and the desired therapeutic outcome.[1] Genetic approaches are among the most definitive methods for target validation.[1]

Genetic Knockdown using RNA Interference (RNAi)

RNA interference (RNAi) is a widely used technique to transiently reduce the expression of a specific gene.[13] Small interfering RNAs (siRNAs) are designed to be complementary to the messenger RNA (mRNA) of the target protein. When introduced into cells, these siRNAs trigger the degradation of the target mRNA, leading to a decrease in the synthesis of the corresponding protein.[3][13] If the biological effect of Compound X is diminished or abolished in cells with reduced levels of the target protein, it strongly suggests that the compound's activity is mediated through that target.

Gene Knockout using CRISPR-Cas9

For more definitive validation, the gene encoding the target protein can be permanently inactivated using CRISPR-Cas9 gene editing technology.[14][15] This system uses a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, where it creates a double-strand break. The cell's error-prone repair mechanisms often introduce insertions or deletions (indels) that disrupt the gene's coding sequence, resulting in a functional knockout.[14][16] If the knockout of the target gene phenocopies the effect of Compound X treatment, it provides compelling evidence for the target's role in the compound's mechanism of action.

Data Presentation

Clear and concise presentation of quantitative data is crucial for the interpretation and communication of target identification and validation studies. The following tables provide examples of how to structure and summarize key experimental findings.

Table 1: Summary of Proteins Identified by Affinity Chromatography-Mass Spectrometry

| Rank | Protein ID | Gene Name | Score | Unique Peptides | Fold Enrichment (Compound X vs. Control) |

| 1 | P12345 | TGT1 | 258 | 15 | 52.3 |

| 2 | Q67890 | TGT2 | 197 | 11 | 35.8 |

| 3 | A1B2C3 | HK1 | 152 | 8 | 4.1 |

| 4 | D4E5F6 | ACTB | 135 | 10 | 1.2 |

Table 2: Cellular Thermal Shift Assay (CETSA) Data for Target Protein 1 (TGT1)

| Compound | Concentration (µM) | Tagg (°C) | ΔTagg (°C) |

| Vehicle (DMSO) | - | 52.1 | - |

| Compound X | 1 | 55.8 | 3.7 |

| Compound X | 10 | 58.3 | 6.2 |

| Inactive Analog | 10 | 52.3 | 0.2 |

Table 3: Effect of TGT1 Knockdown on Compound X Efficacy

| Condition | TGT1 Protein Level (% of Control) | IC50 of Compound X (µM) | Fold Change in IC50 |

| Scrambled siRNA | 100 | 0.52 | 1.0 |

| TGT1 siRNA #1 | 22 | 8.7 | 16.7 |

| TGT1 siRNA #2 | 18 | 9.5 | 18.3 |

Mandatory Visualizations

Diagrams are indispensable for illustrating complex biological pathways and experimental workflows. The following visualizations have been generated using the Graphviz DOT language to adhere to the specified requirements.

Experimental Protocols

This section provides detailed, step-by-step protocols for the key experiments described in this guide.

Protocol for Affinity Chromatography

-

Immobilization of Compound X:

-

Synthesize a derivative of Compound X containing a linker and an affinity tag (e.g., biotin).

-

Couple the biotinylated Compound X to streptavidin-coated agarose beads according to the manufacturer's protocol.

-

Wash the beads extensively with lysis buffer to remove any unbound compound.

-

-

Preparation of Cell Lysate:

-

Culture cells to the desired density and treat with Compound X or vehicle control.

-

Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Affinity Pulldown:

-

Incubate the clarified cell lysate with the Compound X-coupled beads for 2-4 hours at 4°C with gentle rotation.

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bound proteins from the beads using a competitive elution buffer (e.g., containing a high concentration of free biotin) or a denaturing elution buffer (e.g., SDS-PAGE sample buffer).

-

-

Sample Preparation for Mass Spectrometry:

-

The eluted proteins are then subjected to in-solution or in-gel tryptic digestion.

-

The resulting peptides are desalted and concentrated for analysis by LC-MS/MS.

-

Protocol for Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Treat the cells with various concentrations of Compound X or vehicle control for a specified time.

-

-

Heat Treatment:

-

After treatment, aspirate the media and wash the cells with PBS.

-

Heat the plate in a PCR machine or a water bath across a range of temperatures (e.g., 40-70°C) for a defined period (e.g., 3 minutes).

-

-

Cell Lysis and Sample Collection:

-

Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

-

Separate the soluble fraction from the precipitated proteins by centrifugation.

-

-

Protein Quantification:

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of the target protein in the soluble fraction by Western blotting or other quantitative protein analysis methods.

-

-

Data Analysis:

-

Plot the amount of soluble target protein as a function of temperature to generate melting curves.

-

Determine the aggregation temperature (Tagg) for each condition and calculate the thermal shift (ΔTagg) induced by Compound X.

-

Protocol for siRNA-Mediated Knockdown

-

siRNA Transfection:

-

Design and synthesize at least two independent siRNAs targeting the mRNA of the putative target protein, along with a non-targeting (scrambled) control siRNA.

-

Transfect the siRNAs into the cells of interest using a suitable transfection reagent according to the manufacturer's protocol.

-

-

Verification of Knockdown:

-

After 48-72 hours of incubation, harvest the cells.

-

Assess the knockdown efficiency at the mRNA level by quantitative PCR (qPCR) and at the protein level by Western blotting.

-

-

Phenotypic Assay:

-

Treat the siRNA-transfected cells with a range of concentrations of Compound X.

-

Perform the relevant phenotypic assay to assess the biological activity of Compound X (e.g., cell viability, enzyme activity, etc.).

-

-

Data Analysis:

-

Compare the dose-response curve and IC50 value of Compound X in cells with target knockdown to the control cells. A significant rightward shift in the dose-response curve indicates that the target is required for the compound's activity.

-

Protocol for CRISPR-Cas9 Mediated Knockout

-

gRNA Design and Cloning:

-

Design two or more single guide RNAs (sgRNAs) targeting a critical exon of the gene of interest.

-

Clone the sgRNAs into a suitable CRISPR-Cas9 expression vector.

-

-

Transfection and Clonal Selection:

-

Transfect the sgRNA/Cas9 expression vector into the target cell line.

-

Select for transfected cells (e.g., using an antibiotic resistance marker).

-

Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).

-

-

Screening and Validation of Knockout Clones:

-

Expand the single-cell clones and screen for gene knockout by PCR and Sanger sequencing to identify clones with frameshift mutations.

-

Confirm the absence of the target protein by Western blotting.

-

-

Phenotypic Characterization:

-

Characterize the phenotype of the knockout clones in the relevant biological assays and compare it to the phenotype induced by Compound X treatment in wild-type cells.

-

Conclusion

The identification and validation of a drug's molecular target are foundational steps in the drug discovery and development pipeline. The integrated workflow presented in this guide, combining chemical proteomics, biophysical assays, and genetic approaches, provides a robust framework for the target deconvolution of novel bioactive compounds like "Compound X." By employing these methodologies with rigor and careful data interpretation, researchers can build a strong scientific foundation to advance promising therapeutic candidates toward clinical development.

References

- 1. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]

- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 5. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 7. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. synthego.com [synthego.com]

- 9. walshmedicalmedia.com [walshmedicalmedia.com]

- 10. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 11. annualreviews.org [annualreviews.org]

- 12. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]

- 13. How siRNA Knockdown Antibody Validation Works | Lab Manager [labmanager.com]

- 14. CRISPR/Cas9-mediated Gene Knockout - Protocol - OneLab [onelab.andrewalliance.com]

- 15. Protocol for Generation of Single-Gene Knockout in Hard-to-Transfect THP1 Cell Lines Using CRISPR/Cas9 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. genemedi.net [genemedi.net]

A Comprehensive Review of Osimertinib: A Third-Generation EGFR Tyrosine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osimertinib, marketed as Tagrisso™, is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has revolutionized the treatment landscape for patients with non-small cell lung cancer (NSCLC).[1][2][3] Developed by AstraZeneca, it is specifically designed to target both EGFR-TKI sensitizing mutations and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR-TKIs.[1][2][3][4] This whitepaper provides an in-depth technical review of Osimertinib, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing its mechanism of action and relevant biological pathways.

Mechanism of Action

Osimertinib functions as a potent and selective inhibitor of mutant EGFR.[5] It forms a covalent bond with a cysteine residue (C797) in the ATP-binding site of the EGFR kinase domain.[4][6][7] This irreversible binding effectively blocks the downstream signaling pathways that drive tumor cell proliferation and survival, including the PI3K/Akt/mTOR and RAS/RAF/MEK/ERK pathways.[4][6][7] A key advantage of Osimertinib is its high selectivity for mutant forms of EGFR over wild-type EGFR, which translates to a more favorable safety profile with fewer off-target side effects compared to earlier generation TKIs.[4][7][8]

Signaling Pathway of EGFR and Inhibition by Osimertinib

The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon binding to its ligand (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This activation triggers a cascade of downstream signaling pathways crucial for cell growth, proliferation, and survival.[7][9][10][11] In certain cancers, like NSCLC, mutations in the EGFR gene lead to constitutive activation of these pathways, promoting uncontrolled cell growth.[9][10][12] Osimertinib specifically targets these mutated forms of EGFR, blocking the signaling cascade.

Caption: EGFR signaling pathway and the inhibitory action of Osimertinib.

Pharmacokinetics and Pharmacodynamics

Osimertinib exhibits predictable pharmacokinetic properties. Following oral administration, it is slowly absorbed, with a median time to maximum plasma concentration of approximately 6-7 hours.[8][13] The drug has a long mean half-life of about 48 hours, allowing for once-daily dosing.[8][14][15] Steady-state concentrations are typically achieved after 15 days of continuous administration.[14][15] Osimertinib is extensively distributed throughout the body and is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[5][8][15] Two active metabolites, AZ5104 and AZ7550, have been identified, each circulating at about 10% of the parent drug's concentration.[5][8][15][16] Elimination occurs mainly through feces (68%) and to a lesser extent in urine (14%).[8][15]

| Pharmacokinetic Parameter | Value | Reference |

| Time to Cmax (Tmax) | ~6-7 hours | [8][13] |

| Half-life (t1/2) | ~48 hours | [8][14][15] |

| Time to Steady State | ~15 days | [14][15] |

| Volume of Distribution (Vd) | 918 L | [8] |

| Clearance (CL/F) | 14.3 L/h | [15][17] |

| Metabolism | Primarily CYP3A4/5 | [8][15][16] |

| Excretion | Feces (68%), Urine (14%) | [8][15] |

| Absolute Bioavailability | 69.8% | [13] |

Clinical Efficacy

The clinical development of Osimertinib has been marked by the pivotal FLAURA and AURA3 trials, which established its superiority in both first- and second-line settings for EGFR-mutated NSCLC.

FLAURA Trial: First-Line Treatment

The FLAURA trial was a Phase III study that compared Osimertinib with standard-of-care first-generation EGFR-TKIs (gefitinib or erlotinib) in previously untreated patients with locally advanced or metastatic NSCLC with EGFR mutations (exon 19 deletion or L858R).[18][19] The trial demonstrated a statistically significant and clinically meaningful improvement in progression-free survival (PFS) for patients treated with Osimertinib.[20]

| Endpoint | Osimertinib | Standard EGFR-TKI | Hazard Ratio (95% CI) | P-value |

| Median PFS | 18.9 months | 10.2 months | 0.46 (0.37-0.57) | <0.001 |

| Median Overall Survival (OS) | 38.6 months | 31.8 months | 0.80 (0.64-1.00) | 0.046 |

| Objective Response Rate (ORR) | 80% | 76% | - | - |

| Median Duration of Response | 17.2 months | 8.5 months | - | - |

Data from the FLAURA trial.[18][19]

AURA3 Trial: Second-Line Treatment

The AURA3 trial was a Phase III study that evaluated the efficacy and safety of Osimertinib compared with platinum-based chemotherapy plus pemetrexed in patients with EGFR T790M-positive advanced NSCLC who had progressed on a prior EGFR-TKI.[21][22][23][24] The trial showed a significant improvement in PFS for patients receiving Osimertinib.[22]

| Endpoint | Osimertinib | Platinum-Pemetrexed | Hazard Ratio (95% CI) | P-value |

| Median PFS | 10.1 months | 4.4 months | 0.30 (0.23-0.41) | <0.001 |

| Median Overall Survival (OS) | 26.8 months | 22.5 months | 0.87 (0.67-1.12) | 0.277 |

| Objective Response Rate (ORR) | 71% | 31% | - | - |

Data from the AURA3 trial. The overall survival data was confounded by a high rate of crossover from the chemotherapy arm to the Osimertinib arm.[21][22][23]

Experimental Protocols

A critical aspect of utilizing targeted therapies like Osimertinib is the accurate and sensitive detection of EGFR mutations in tumor tissue or circulating tumor DNA (ctDNA). Various molecular techniques are employed for this purpose.

EGFR Mutation Detection Workflow

The general workflow for detecting EGFR mutations involves sample collection, DNA extraction, and subsequent molecular analysis. Liquid biopsies (ctDNA analysis) are increasingly used as a non-invasive alternative to tissue biopsies, especially for monitoring treatment response and detecting resistance mutations like T790M.[25][26]

References

- 1. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acquired resistance mechanisms to osimertinib: The constant battle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The pre-clinical discovery and development of osimertinib used to treat non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]

- 7. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. EGFR Mutation and Lung Cancer: What is it and how is it treated? [lcfamerica.org]

- 13. Absolute Bioavailability of Osimertinib in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Population Pharmacokinetics of Osimertinib in Patients With Non‐Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacokinetic and dose‐finding study of osimertinib in patients with impaired renal function and low body weight - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Population pharmacokinetics and exposure‐response of osimertinib in patients with non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. FLAURA Trial: Osimertinib in Untreated, EGFR-Mutated Advanced NSCLC - Oncology Practice Management [oncpracticemanagement.com]

- 19. Overall Survival with Osimertinib in Untreated, EGFR-Mutated Advanced NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Osimertinib vs Platinum/Pemetrexed in Patients With EGFR T790M Advanced NSCLC - The ASCO Post [ascopost.com]

- 22. JNCCN 360 - Non–Small Cell Lung Cancer - AURA3 Overall Survival Analysis: Osimertinib Versus Chemotherapy for Advanced Lung Cancer [jnccn360.org]

- 23. Osimertinib versus platinum-pemetrexed for patients with EGFR T790M advanced NSCLC and progression on a prior EGFR-tyrosine kinase inhibitor: AURA3 overall survival analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. ClinicalTrials.gov [clinicaltrials.gov]

- 25. Pathology & Oncology Research | EGFR T790M Mutation Detection in Patients With Non-Small Cell Lung Cancer After First Line EGFR TKI Therapy: Summary of Results in a Three-Year Period and a Comparison of Commercially Available Detection Kits [por-journal.com]

- 26. testing.com [testing.com]

Methodological & Application

Application Notes: The Use of Compound X in Cell Culture

Introduction

Compound X is a highly specific and potent inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that governs cell growth, proliferation, and metabolism.[1][2][3] By forming a complex with the intracellular receptor FKBP12, Compound X allosterically inhibits the mTOR Complex 1 (mTORC1), a master regulator of cellular processes.[1][4][5] This inhibition mimics a state of nutrient starvation, leading to the induction of autophagy and a halt in cell cycle progression.[1] Due to its targeted mechanism, Compound X is an invaluable tool for researchers studying cancer biology, neurodegenerative diseases, and aging.

Mechanism of Action

The mTOR protein is the catalytic subunit of two distinct protein complexes: mTORC1 and mTORC2.[2][3] Compound X primarily targets mTORC1, which is sensitive to the compound.[3][6] mTORC1 integrates signals from various upstream pathways, including growth factors (via the PI3K/Akt pathway) and nutrient availability, to control protein synthesis and cell growth.[2][6] It achieves this by phosphorylating key downstream effectors such as S6 Kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1).[1]

Compound X, upon binding to FKBP12, interacts with the FRB domain of mTOR, leading to the inhibition of mTORC1 activity.[1][7] This results in the dephosphorylation of S6K1 and 4E-BP1, which in turn suppresses protein synthesis and arrests the cell cycle, typically at the G1/S phase.[4][8] Furthermore, the inhibition of mTORC1 relieves its suppressive effect on the ULK1 complex, thereby initiating the process of autophagy.[1] While mTORC2 was initially thought to be insensitive to Compound X, prolonged treatment has been shown to inhibit its assembly and function in some cell lines.[1]

Quantitative Data

The potency of Compound X can vary significantly across different cell lines. The following tables provide a summary of reported half-maximal inhibitory concentrations (IC50) and suggested working concentrations for various in vitro applications.

Table 1: IC50 Values of Compound X in Various Cell Lines

| Cell Line | Cell Type | IC50 Value | Incubation Time |

| HEK293 | Human Embryonic Kidney | ~0.1 nM | Not Specified |

| T98G | Human Glioblastoma | 2 nM | 72 hours |

| U87-MG | Human Glioblastoma | 1 µM | 72 hours |

| HCT-116 | Human Colorectal Cancer | 1.38 nM | Not Specified |

| Hs-27 | Human Fibroblast | 0.37 nM | Not Specified |

| Ca9-22 | Human Gingival Carcinoma | ~15 µM | 24 hours |

| MDA-MB-468 | Human Breast Cancer | ~3000 µg/mL | 48 hours |

| MCF-7 | Human Breast Cancer | ~4000 µg/mL | 48 hours |

| MCF-7 | Human Breast Cancer | 20 nM (for growth inhibition) | Not Specified |

| MDA-MB-231 | Human Breast Cancer | 20 µM (for growth inhibition) | Not Specified |

Note: The significant variation in IC50 values highlights the importance of empirical determination for each cell line and experimental condition.[4][9][10][11][12]

Table 2: Recommended Working Concentrations for In Vitro Assays

| Assay Type | Cell Line | Concentration | Incubation Time |

| Autophagy Induction | COS7 cells | 0.2 µM | 24 hours |

| Cell Cycle Arrest | U87-MG, T98G cells | 100 nM | 72 hours |

| mTOR Kinase Assay | HEK293 cells | 0.05 - 50 nM | 15 minutes |

| General Cell Culture | Various | 100 nM - 25 µM | Varies |

| Western Blot (mTOR inhibition) | Various | 10 nM | 1 hour |

Note: These concentrations serve as a starting point. Optimal concentrations and incubation times should be determined experimentally.[1][4][8]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the determination of cell viability in response to Compound X treatment using a colorimetric MTT assay.

Materials:

-

Cells of interest

-

Complete culture medium

-

Compound X stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 0.05 N HCl in isopropanol)

-

Multichannel pipette

-

Plate reader (570 nm wavelength)

Procedure:

-

Seed cells into a 96-well plate at a density of 3 x 10^5 cells/well and allow them to adhere overnight.[13]

-

Prepare serial dilutions of Compound X in complete culture medium from the stock solution. A typical concentration range to test is 0.1 µM to 100 µM.[13]

-

Remove the existing medium from the cells and replace it with the medium containing different concentrations of Compound X. Include a vehicle control (DMSO) group.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 atmosphere.[13][14][15]

-

After incubation, add 20 µL of MTT solution to each well and incubate for 3 hours at 37°C in the dark.[13]

-

Following the MTT incubation, remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.[13]

-

Incubate for 15 minutes with gentle shaking.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Analysis of mTOR Pathway Inhibition by Western Blot

This protocol describes the detection of changes in the phosphorylation status of key mTOR pathway proteins following treatment with Compound X.

Materials:

-

Cells of interest

-

6-well cell culture plates

-

Compound X

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dried milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-S6K, anti-S6K, anti-phospho-4E-BP1, anti-4E-BP1, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) kit

-

Western blot imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with the desired concentration of Compound X (e.g., 10-100 nM) for a specified time (e.g., 1-4 hours). Include an untreated or vehicle-treated control.

-

Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[16]

-

Scrape the cells and collect the lysate.[16]

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[17]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[17]

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking.[16][17]

-

Wash the membrane three times with TBST for 5 minutes each.[16]

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

-

Wash the membrane again three times with TBST.

-

Detect the protein bands using an ECL kit and an imaging system.[17] Analyze the changes in phosphorylation levels relative to the total protein and loading control.

Protocol 3: Detection of Autophagy by Flow Cytometry

This protocol details a method to quantify autophagy in cells treated with Compound X using a commercially available autophagy-detecting probe and flow cytometry.

Materials:

-

Cells of interest

-

Compound X

-

Autophagy Assay Kit (containing a fluorescent autophagy probe)

-

Flow cytometer

Procedure:

-

Seed cells in appropriate culture plates and allow them to adhere.

-

Treat the cells with Compound X (e.g., 10-20 µM) for 24 hours to induce autophagy.[13] Include a vehicle-only control group.

-

Following treatment, harvest the cells (e.g., by trypsinization).

-

Resuspend the cells in 500 µL of culture medium containing the fluorescent autophagy probe at the recommended dilution.[13]

-

Incubate the cells for 30-60 minutes at 37°C in the dark, as per the kit's instructions.[13]

-

After incubation, collect the cells by centrifugation.

-

Wash the cells with PBS.

-

Resuspend the cells in 300-500 µL of PBS for flow cytometry analysis.[13]

-

Analyze the fluorescence intensity of the cells using a flow cytometer. An increase in fluorescence intensity in Compound X-treated cells compared to the control indicates an induction of autophagy.

Visualizations

The following diagrams illustrate the signaling pathway of Compound X and a typical experimental workflow.

Caption: mTOR signaling pathway and the inhibitory action of Compound X on mTORC1.

Caption: General experimental workflow for characterizing the effects of Compound X.

References

- 1. invivogen.com [invivogen.com]

- 2. novapublishers.com [novapublishers.com]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. Rapamycin: one drug, many effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 7. mdpi.com [mdpi.com]

- 8. Rapamycin | Cell Signaling Technology [cellsignal.com]

- 9. ar.iiarjournals.org [ar.iiarjournals.org]

- 10. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]

- 14. spandidos-publications.com [spandidos-publications.com]

- 15. Concentration-dependent effects of rapamycin on proliferation, migration and apoptosis of endothelial cells in human venous malformation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ccrod.cancer.gov [ccrod.cancer.gov]

- 17. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

Application Notes and Protocols for the Use of Compound X (Analogue: Rapamycin) in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Compound X, a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), in various animal models. The protocols and data presented are based on established research with Rapamycin, a well-characterized mTOR inhibitor, and are intended to serve as a foundational resource for preclinical studies.[1][2][3]

Mechanism of Action: mTOR Signaling Pathway

Compound X exerts its effects by inhibiting mTOR, a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[4][5] mTOR forms two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[5][6] Compound X, like Rapamycin, primarily inhibits mTORC1 by forming a complex with the intracellular receptor FKBP12.[5] While mTORC2 is less sensitive to acute Rapamycin treatment, prolonged exposure can also lead to its inhibition in some contexts.[1][7]

The mTORC1 pathway integrates signals from growth factors, nutrients (amino acids), energy status (ATP levels), and oxygen.[4][8] Downstream of mTORC1, key substrates include S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1), which are critical for protein synthesis and cell growth.[6] Dysregulation of the mTOR pathway is implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders, making it a key therapeutic target.[4][5][9]

Data Presentation: Quantitative In Vivo Data

The following tables summarize key quantitative data for the use of Compound X (Rapamycin) in rodent models. Dosing, administration routes, and pharmacokinetic parameters can vary significantly based on the animal model, disease context, and formulation of the compound.

Table 1: Recommended Dosage and Administration Routes in Mouse Models

| Animal Model | Indication | Dose Range | Route of Administration | Frequency | Reference(s) |

| C57BL/6 Mice | Aging/Longevity | 1.5 - 8 mg/kg | Intraperitoneal (IP) | Daily or intermittent | [10][11][12] |

| 14 - 42 ppm in food | Oral (in diet) | Continuous | [10][11] | ||

| Transgenic HER-2/neu Mice | Cancer Prevention | 0.45 - 1.5 mg/kg | Subcutaneous (s.c.) | Intermittent (e.g., 3x/week for 2 weeks, then 2 weeks off) | [13][14] |

| Ndufs4 Knockout Mice | Mitochondrial Disease | 8 mg/kg | Intraperitoneal (IP) | Daily | [11][15] |

| 378 ppm in food | Oral (in diet) | Continuous | [11] | ||

| A/J Mice | Lung Cancer Chemoprevention | 0.1 - 10 mg/kg | Inhalation (aerosol) | 3x/week | [16] |

| BALB/c Mice (Islet Transplant) | Immunosuppression | 0.1 - 0.3 mg/kg | Intraperitoneal (IP) | Daily | [17] |

| Transgenic Liver Cancer Mice | Hepatocellular Carcinoma | 1.5 mg/kg | Oral (gavage) | Daily | [18] |

Table 2: Pharmacokinetic Parameters of Rapamycin in Rodents

| Species | Dose & Route | Half-life (t½) | Peak Plasma Concentration (Cmax) | Time to Peak (Tmax) | Reference(s) |

| Mouse (CD2F1) | 10-100 mg/kg (prodrug, i.v.) | 2.1 - 4.8 hours (dose-dependent) | Not specified | Not specified | [19] |

| Rat | 0.04 mg/kg (intranasal) | Not specified | Higher in brain than oral admin | Not specified | [20] |

| Rat (Lactating) | 0.5 mg/kg (oral) | Not specified | Readily excreted into milk | 0.5 - 8 hours | [21] |

Note: Pharmacokinetic parameters are highly dependent on the specific formulation and analytical methods used.

Experimental Protocols

The following are detailed protocols for common in vivo experiments involving Compound X. All animal procedures must be approved by and conducted in accordance with the institution's Institutional Animal Care and Use Committee (IACUC) guidelines.

Protocol for In Vivo Efficacy Study in a Xenograft Cancer Model

This protocol outlines a typical workflow for assessing the anti-tumor efficacy of Compound X in a subcutaneous xenograft mouse model.

Materials:

-

Compound X (appropriate formulation for the chosen administration route)

-

Vehicle control (e.g., Carboxymethylcellulose, Ethanol/Tween/Saline mixture)

-

Cancer cell line of interest

-

6-8 week old immunocompromised mice (e.g., NU/J, NSG)

-

Sterile syringes and needles

-

Calipers for tumor measurement

-

Animal scale

-

Anesthesia (e.g., isoflurane)

-

Tissue collection and preservation reagents (e.g., formalin, liquid nitrogen)

Procedure:

-

Tumor Cell Implantation:

-

Culture cancer cells to a logarithmic growth phase.

-

Harvest and resuspend cells in a sterile, serum-free medium or Matrigel at a concentration of 1-10 x 10^6 cells per 100 µL.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Begin monitoring tumor growth 3-4 days post-implantation.

-

Measure tumors with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

-

Randomization and Treatment:

-

Once tumors reach an average size of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group is typical).

-

Groups should include: Vehicle control, one or more doses of Compound X, and potentially a positive control drug.

-

Prepare Compound X in the appropriate vehicle on the day of dosing.

-

Administer the treatment according to the planned route (e.g., IP, oral gavage) and schedule.

-

-

In-life Monitoring:

-

Continue to measure tumor volume and body weight 2-3 times per week.

-

Observe mice daily for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).

-

-

Endpoint and Sample Collection:

-

Terminate the experiment when tumors in the control group reach the predetermined endpoint size (e.g., 1500-2000 mm³) or if animals show signs of excessive toxicity.

-

At the endpoint, euthanize mice via an approved method.

-

Collect blood via cardiac puncture for pharmacokinetic or biomarker analysis.

-

Excise tumors, weigh them, and divide them for different analyses (e.g., snap-freeze in liquid nitrogen for Western blot, fix in formalin for histology).

-

Collect major organs (liver, spleen, kidneys, etc.) for toxicity assessment.

-

Protocol for Pharmacodynamic (PD) Biomarker Analysis

This protocol describes how to assess the in vivo activity of Compound X by measuring the phosphorylation of a downstream mTORC1 substrate, S6 ribosomal protein.

Materials:

-